Cas no 110202-83-0 (3,7-dimethoxyphenanthren-2-ol)

3,7-dimethoxyphenanthren-2-ol structure
Product name:3,7-dimethoxyphenanthren-2-ol
3,7-dimethoxyphenanthren-2-ol Chemical and Physical Properties
Names and Identifiers
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- 3,7-dimethoxyphenanthren-2-ol
- 110202-83-0
- DTXSID00550696
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- Inchi: InChI=1S/C16H14O3/c1-18-12-5-6-13-10(7-12)3-4-11-8-15(17)16(19-2)9-14(11)13/h3-9,17H,1-2H3
- InChI Key: UCVNCEXOYIMYFV-UHFFFAOYSA-N
- SMILES: COC1=CC2=C(C=C1)C3=CC(=C(C=C3C=C2)O)OC
Computed Properties
- Exact Mass: 254.094294304g/mol
- Monoisotopic Mass: 254.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.7Ų
- XLogP3: 4
3,7-dimethoxyphenanthren-2-ol Related Literature
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Fred Wudl Energy Environ. Sci., 2013,6, 392-406
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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